3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide - 2034537-12-5

3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

Catalog Number: EVT-3025013
CAS Number: 2034537-12-5
Molecular Formula: C19H17FN2O2
Molecular Weight: 324.355
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pexidartinib (5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine Dihydrochloride Dihydrate)

1.1. Compound Description: Pexidartinib is a tyrosine kinase inhibitor that has been investigated for its potential in treating various cancers. It acts by inhibiting colony stimulating factor-1 receptor (CSF-1R), a protein involved in the growth and survival of certain immune cells and cancer cells. Pexidartinib has shown promise in clinical trials for the treatment of tenosynovial giant cell tumor (TGCT). []

1.2. Relevance: Although structurally distinct, Pexidartinib, like 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide, contains a pyridine ring substituted with a trifluoromethyl group. Both compounds also share a common structural motif of an aromatic ring (phenyl or pyrrolopyridine) linked to a pyridine ring via a methylene bridge. The presence of these shared structural features suggests potential similarities in their physicochemical properties and potential biological activities. []

(2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile

2.1. Compound Description: This compound is a complex spirocyclic molecule featuring a pyridine ring directly linked to a pyrrolidine ring. The molecule exhibits distinct conformational preferences in the solid state, as evidenced by its crystal structure analysis. []

N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide (LCI699)

3.1. Compound Description: LCI699 is a drug that inhibits aldosterone synthase (CYP11B2), an enzyme involved in the production of the hormone aldosterone. By inhibiting CYP11B2, LCI699 reduces aldosterone levels in the body, which can be beneficial in treating conditions such as hypertension and Cushing's disease. []

(Z)-N-(5-((5-Fluoro-2-oxoindolin-3-ylidene)methyl)-4-methyl-1H-pyrrol-3-yl)-3-(pyrrolidin-1-yl)propanamide

4.1. Compound Description: This compound exhibits potent inhibitory activity against FLT3, a receptor tyrosine kinase. Notably, it shows significant selectivity for inhibiting the FLT3-ITD mutant, which is frequently found in acute myeloid leukemia (AML). This selectivity makes it a promising candidate for developing targeted therapies against FLT3-ITD-positive AML. []

4.2. Relevance: Both this compound and 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide incorporate a fluorine atom within their structures. While the target compound has a fluorine atom attached to its phenyl ring, this compound has it incorporated within an indoline ring system. Despite this difference, the shared presence of fluorine suggests that both research endeavors might be exploring the impact of fluorine on molecular properties such as lipophilicity, metabolic stability, or binding affinity. []

1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine Monofumarate (TAK-438)

5.1. Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) that acts by inhibiting the gastric H+,K+-ATPase, the enzyme responsible for secreting acid in the stomach. Unlike proton pump inhibitors (PPIs), TAK-438's inhibitory activity is not affected by pH, making it a potentially more effective treatment for acid-related diseases. [, , ]

5.2. Relevance: Both TAK-438 and 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide share a 2-fluorophenyl group attached to a core heterocycle. While TAK-438 features this group on a pyrrole ring, the target compound has it linked to a propanamide moiety. The presence of this shared motif indicates a potential common interest in the physicochemical properties or potential biological activities conferred by the 2-fluorophenyl substituent. [, , ]

(1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)

6.1. Compound Description: E2006 is a potent and orally active orexin receptor antagonist. Orexin receptors in the central nervous system play crucial roles in regulating sleep and wakefulness. By antagonizing these receptors, E2006 has the potential to treat sleep disorders like insomnia. []

6.2. Relevance: E2006 and 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide both contain a 3-fluorophenyl group as part of their structures. This shared feature suggests that researchers may be investigating the influence of this substituent on the compounds' interactions with biological targets or their pharmacokinetic properties. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

7.1. Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. The design of these molecules aimed to explore the structure-activity relationship of the core scaffold by varying the substituents on the amide group. []

7.2. Relevance: Although structurally distinct, these compounds, like 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide, contain a central pyridine ring. Both compound series also feature various substituents on their respective core structures. This suggests a possible common interest in understanding how modifying substituents on heterocyclic scaffolds can influence biological activity, potentially against bacterial targets. []

2-Methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides

8.1. Compound Description: This group of compounds was synthesized and evaluated for its anti-platelet aggregation activities. These compounds were designed to explore the structure-activity relationships of the 2-methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamide scaffold. []

8.2. Relevance: Both these benzamide derivatives and 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide share a pyridine ring linked to an amide moiety through a methylene bridge. This structural similarity suggests that both research groups might be investigating the impact of this specific molecular framework on biological activity, even though they are targeting different therapeutic areas - antiplatelet aggregation versus the unspecified target of the main compound. []

(E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide (9b)

9.1. Compound Description: This novel compound acts as a glycogen synthase kinase-3β (GSK-3β) inhibitor and has been investigated for its potential in treating Alzheimer's disease. In preclinical studies, 9b showed promising results in ameliorating learning and memory impairments induced by amyloid-β1-42 (Aβ1-42) in rats. []

9.2. Relevance: 9b, similar to 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide, contains a substituted pyridine ring connected to another heterocyclic moiety. Although the specific heterocycles and their substitution patterns differ, this shared feature indicates a possible common interest in exploring the biological activity of molecules containing substituted pyridines linked to various heterocyclic systems. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

10.1. Compound Description: These compounds were designed and synthesized as potential succinate dehydrogenase inhibitors (SDHIs), aiming to discover novel fungicides. They were inspired by the structure of boscalid, a known SDHI fungicide. Several compounds in this series displayed promising antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea. []

10.2. Relevance: Like 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide, these compounds incorporate a substituted phenyl ring within their structure. While the target compound has its phenyl ring directly attached to the propanamide moiety, these compounds feature it as a substituent on the amino group linked to the pyridine ring. This structural similarity suggests a potential common interest in the influence of substituted phenyl rings on the compounds' activity, even though they are targeting different therapeutic areas - antifungal activity versus the unspecified target of the main compound. []

4-Methyl-N-(pyridin-2-yl)thiazole-5-carboxamide

11.1. Compound Description: This compound serves as a key intermediate in the synthesis of c-Met inhibitors. The compound contains structural features commonly found in c-Met inhibitors, including a thiazole ring and a pyridine ring. []

12.2. Relevance: 4-methyl-N-(pyridin-2-yl)thiazole-5-carboxamide, similar to 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide, features a pyridine ring as a crucial part of its structure. Although the overall structures of both compounds differ, the shared presence of the pyridine ring suggests that both research groups might be interested in the properties and potential biological activities associated with pyridine-containing molecules. []

(E)-3-[2-bromo-5-(3-substituted propoxy)]phenyl-N-{4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl acrylamide

12.1. Compound Description: This class of acrylamide derivatives was designed and synthesized for their anticancer potential. The compounds' structures feature a central acrylamide moiety connected to substituted phenyl and pyrimidine rings, which may contribute to their anti-cancer activity. []

12.2. Relevance: Both these acrylamide derivatives and 3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide share a pyridine ring. Additionally, both compounds incorporate various substituents on their core structures, suggesting a potential common interest in exploring how these modifications influence their interactions with biological targets and impact their anticancer activity. []

[N-methyl-11C]-3-[(6-dimethylamino)pyridin-3-yl]-2,5-dimethyl-N,N-dipropylpyrazolo[1,5-a]pyrimidine-7-amine (R121920)

13.1. Compound Description: This compound, [N-methyl-11C]-R121920, is a radiolabeled version of the highly selective CRF1 antagonist R121920. The development of this radiotracer was aimed at enabling in vivo imaging of corticotropin-releasing factor receptor 1 (CRF1) using positron emission tomography (PET). []

Properties

CAS Number

2034537-12-5

Product Name

3-(2-fluorophenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide

IUPAC Name

3-(2-fluorophenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]propanamide

Molecular Formula

C19H17FN2O2

Molecular Weight

324.355

InChI

InChI=1S/C19H17FN2O2/c20-17-5-2-1-4-15(17)7-8-19(23)22-12-14-10-16(13-21-11-14)18-6-3-9-24-18/h1-6,9-11,13H,7-8,12H2,(H,22,23)

InChI Key

AKQRHCOCDICSEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.